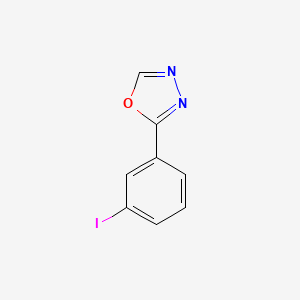

2-(3-Iodophenyl)-1,3,4-oxadiazole

Übersicht

Beschreibung

2-(3-Iodophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of an iodine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-iodobenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with phosphorus oxychloride. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Iodophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used, with conditions typically involving a base such as potassium carbonate in a solvent like toluene or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-azidophenyl)-1,3,4-oxadiazole, while Suzuki-Miyaura coupling with phenylboronic acid would produce 2-(3-phenylphenyl)-1,3,4-oxadiazole.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity

- 1,3,4-Oxadiazoles have been extensively studied for their anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against various cancer cell lines. A study indicated that specific derivatives exhibited significant antitumor activity with IC50 values as low as 1.143 μM against renal cancer cells and even lower values against other tumor cell lines .

-

Antimicrobial Effects

- The oxadiazole ring system is recognized for its antibacterial and antifungal properties. Studies have demonstrated that compounds containing the 1,3,4-oxadiazole core exhibit a broad spectrum of antimicrobial activity. For example, certain derivatives have shown effectiveness comparable to standard antibiotics .

- Anti-inflammatory Properties

- Analgesic Properties

- Other Biological Activities

Agricultural Applications

- Herbicides and Insecticides

Material Science Applications

- Pharmaceutical Chemistry

- Synthesis of Novel Compounds

Case Studies

Wirkmechanismus

The mechanism of action of 2-(3-Iodophenyl)-1,3,4-oxadiazole varies depending on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The iodine atom can facilitate the formation of halogen bonds, which are important in molecular recognition processes. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenyl-1,3,4-oxadiazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

2-(4-Iodophenyl)-1,3,4-oxadiazole: Similar structure but with the iodine atom in a different position, which can affect its reactivity and binding properties.

2-(3-Bromophenyl)-1,3,4-oxadiazole:

Uniqueness

The presence of the iodine atom in 2-(3-Iodophenyl)-1,3,4-oxadiazole imparts unique reactivity and binding properties, making it particularly useful in applications requiring halogen bonding or specific molecular interactions. Its versatility in undergoing various chemical reactions also sets it apart from similar compounds.

Biologische Aktivität

2-(3-Iodophenyl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, detailing its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a phenyl group substituted with iodine at the para position relative to the oxadiazole ring. The synthesis of this compound typically involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Various synthetic routes have been explored to enhance yields and optimize the properties of oxadiazoles.

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL. These compounds not only inhibit planktonic growth but also prevent biofilm formation, which is crucial in treating persistent infections .

- Anti-inflammatory Activity : Research indicates that certain oxadiazole derivatives possess anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in animal models. A study reported that derivatives exhibited anti-inflammatory activity ranging from 33.3% to over 61% when compared to standard anti-inflammatory drugs like indomethacin .

- Analgesic Properties : Some studies have indicated that oxadiazole derivatives can also provide analgesic effects. In tests involving pain models, certain compounds showed protective effects comparable to established analgesics .

- Antitumor Activity : The potential of oxadiazoles as antitumor agents has been highlighted in various studies. For example, modifications of the oxadiazole structure have led to compounds with significant cytotoxicity against a range of human cancer cell lines. The IC50 values for these compounds often fall within a promising range for further development .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of new 1,3,4-oxadiazole derivatives found that specific compounds effectively inhibited S. aureus strains both in vitro and in vivo. The research utilized a C. elegans model to assess the survival rates of infected organisms treated with these derivatives. Results indicated a significant increase in survival rates at concentrations as low as 7.14 μg/mL .

Case Study 2: Anti-inflammatory and Analgesic Effects

In another study examining the anti-inflammatory effects of various oxadiazoles, it was found that several compounds demonstrated comparable efficacy to indomethacin in reducing gastric mucosal damage in rats. The severity index for ulcerogenic activity was also assessed, providing insights into the safety profile of these compounds .

Data Tables

Eigenschaften

IUPAC Name |

2-(3-iodophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIKQNPTFUIMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739046 | |

| Record name | 2-(3-Iodophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31822-06-7 | |

| Record name | 2-(3-Iodophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.